molecular formula C5H9NS B137928 Cyclobutanecarbothioamide CAS No. 156589-97-8

Cyclobutanecarbothioamide

Cat. No. B137928
M. Wt: 115.2 g/mol
InChI Key: TTWOGACPCNPSNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of significant interest. In the first paper, a metal-free cyclobutadiene reagent is reported, which is used for intermolecular [4 + 2] cycloadditions with electron-deficient alkenes . This approach is notable for its scalability and avoidance of hazardous byproducts. The second paper describes a general strategy for the stereoselective synthesis of cyclobutanes with four different substituents, utilizing a series of transition metal-catalyzed reactions . These methods highlight the advancements in the synthesis of cyclobutane derivatives, which could be relevant for the synthesis of cyclobutanecarbothioamide.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imparts significant strain on the molecule. This strain can influence the reactivity and stability of the compounds. The stereoselective preparation of cyclobutanes with four different substituents, as mentioned in the second paper, involves careful control over the molecular structure to achieve the desired stereochemistry . Understanding the molecular structure is crucial for the synthesis and application of these compounds.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions due to their strained ring system. The first paper demonstrates the use of a cyclobutadiene reagent in [4 + 2] cycloadditions, which is a fundamental reaction in organic chemistry for constructing complex molecular architectures . The ability to perform such reactions with cyclobutane derivatives expands the toolkit available to chemists for synthesizing new compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of cyclobutanecarbothioamide, they do provide information on the properties of related cyclobutane derivatives. For example, the diamides of cyclobutane-1,1-dicarboxylic acid examined in the third paper were evaluated for pharmacological activities, including depressant, analgesic, anticonvulsant, and myorelaxant effects . These properties are influenced by the molecular structure and substituents on the cyclobutane ring. The physical and chemical properties of cyclobutanecarbothioamide would likely be influenced by the presence of the thioamide group, which could affect its reactivity and potential applications.

Scientific Research Applications

Bioactive Alkaloids and Drug Development

Cyclobutanecarbothioamide is part of a broader class of cyclobutane-containing compounds that have been extensively researched for their bioactive properties. These compounds, including natural alkaloids and synthetic analogs, have demonstrated a range of biological activities such as antimicrobial, antibacterial, and anticancer effects. The study of these compounds has included their structures, origins, biosynthesis, photodimerization, and biological activities, providing valuable insights for drug discovery and medicinal chemistry (Dembitsky, 2007) (Sergeiko et al., 2008).

Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, cyclobutanes, including cyclobutanecarbothioamide, have found increasing use due to their unique structural and chemical properties. They are known for their puckered structure, chemical inertness, and the ability to improve multiple factors in drug candidates, such as metabolic stability and pharmacophore direction. These properties make cyclobutanes an important component in the search for new drugs with favorable characteristics (van der Kolk et al., 2022).

Photocatalysis and Organic Synthesis

Research on cyclobutanecarbothioamide and related compounds extends to organic synthesis and photocatalysis. These compounds are integral in various synthetic approaches, including [2 + 2] cycloadditions, which are key reactions in creating complex molecules. These reactions are important for synthesizing biologically important natural products and pharmaceuticals. The development of metal-free cyclobutadiene reagents, for example, has opened new avenues for efficient and safer chemical synthesis (Boswell et al., 2023) (Pagar & RajanBabu, 2018).

Photobiology and DNA Research

Studies have also focused on the role of cyclobutane dimers, like those formed from thymine in DNA, in photobiology. The understanding of how these dimers form upon UV absorption directly by thymine strands is essential in understanding DNA damage and repair mechanisms. These studies contribute significantly to the broader field of molecular biology and genetics (Schreier et al., 2007) (Banyasz et al., 2012).

Safety And Hazards

The safety data sheet (SDS) for Cyclobutanecarbothioamide can provide information on its hazards, handling, storage, and disposal . Users should refer to this document for detailed safety information.

properties

IUPAC Name

cyclobutanecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWOGACPCNPSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622838
Record name Cyclobutanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanecarbothioamide

CAS RN

156589-97-8
Record name Cyclobutanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Shindo, Y Katayama, Y Horio, Y Kurachi - Journal of Pharmacology and …, 2000 - ASPET
The effects of a novel vasorelaxant agent, MCC-134 (1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide), were examined on reconstituted ATP-sensitive K + (K ATP ) …
Number of citations: 15 jpet.aspetjournals.org
T Yunoki, N Teramoto, N Takano, N Seki… - European journal of …, 2003 - Elsevier
We have investigated the effects of MCC-134 (1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide) on membrane currents and ATP-sensitive K + channel (K ATP …
Number of citations: 3 www.sciencedirect.com
F Kolář, J Neckář, B Ošťádal - Physiol. Res, 2005 - biomed.cas.cz
We examined the effect of MCC-134, a novel inhibitor of mitochondrial ATP-sensitive K+(mitoKATP) channels and activator of sarcolemmal ATP-sensitive K+(sarcKATP) channels, on …
Number of citations: 3 www.biomed.cas.cz
K Iwasa, HL Zhu, A Shibata, Y Maehara… - British Journal of …, 2014 - Wiley Online Library
Background and Purpose ATP ‐sensitive K + (K ATP ) channels, which are composed of K IR 6.x associated with sulphonylurea receptor (SUR) subunits, have been detected in native …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
M Buchholz, U Heiser, S Schilling… - Journal of medicinal …, 2006 - ACS Publications
The first effective inhibitors for human glutaminyl cyclase (QC) are described. The structures are developed by applying a ligand-based optimization approach starting from imidazole. …
Number of citations: 110 pubs.acs.org
T Yunoki, N Teramoto, Y Ito - British journal of pharmacology, 2003 - Wiley Online Library
We have investigated the possible roles of sulphonylurea receptor (SUR) type 1 and 2B in the activity of pig urethral ATP‐sensitive K + channels (K ATP channels) by use of patch‐…
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
F Kolar, J Neckar, B Ostadal - Physiological research, 2005 - search.proquest.com
We examined the effect of MCC-134, a novel inhibitor of mitochondrial ATP-sensitive K (+)(mitoK (ATP)) channels and activator of sarcolemmal ATP-sensitive K (+)(sarcK (ATP)) …
Number of citations: 31 search.proquest.com
C Zhang, MA Bosch, JE Levine… - Journal of …, 2007 - Soc Neuroscience
Gonadotropin-releasing hormone (GnRH) is released in a pulsatile manner that is dependent on circulating 17β-estradiol (E2) and glucose concentrations. However, the intrinsic …
Number of citations: 129 www.jneurosci.org
A Nourparvar, A Bulotta, U Di Mario… - Trends in Pharmacological …, 2004 - cell.com
Type 2 diabetes is characterized by high concentrations of glucose in the blood, which is caused by decreased secretion of insulin from the pancreas and decreased insulin action. This …
Number of citations: 46 www.cell.com

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